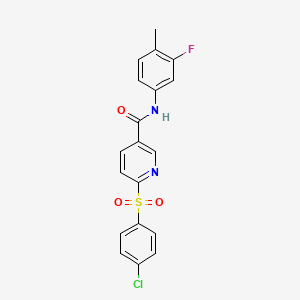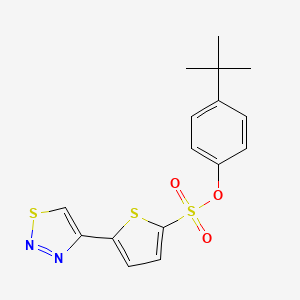
(3r,5r,7r)-N-(4-((Z)-3-(4-methoxyphenyl)acryloyl)phenyl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3r,5r,7r)-N-(4-((Z)-3-(4-methoxyphenyl)acryloyl)phenyl)adamantane-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adamantane and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
This compound exhibits promising anticancer potential due to its ability to interfere with cancer cell growth and proliferation. Researchers have investigated its impact on various cancer types, including breast, lung, and prostate cancers. Mechanistic studies suggest that it may inhibit specific signaling pathways critical for tumor survival and metastasis .
Anti-Inflammatory Effects
Inflammation plays a central role in many diseases, from arthritis to cardiovascular disorders. Preliminary studies indicate that our compound can modulate inflammatory responses by targeting key mediators such as cytokines and enzymes. Its anti-inflammatory properties make it an attractive candidate for drug development .
Neuroprotection
The central nervous system faces constant threats, including oxidative stress and neurodegenerative diseases. Researchers have explored how our compound protects neurons from damage, potentially offering therapeutic avenues for conditions like Alzheimer’s and Parkinson’s disease. Its unique structure may enhance neuronal resilience .
Antiviral Activity
Viruses continue to challenge global health, necessitating novel antiviral agents. Our compound has shown activity against certain viruses, including influenza and herpes simplex virus. Investigations focus on its mode of action and potential applications in antiviral therapies .
Metabolic Disorders
Metabolic syndrome, diabetes, and obesity are prevalent health concerns. Studies suggest that our compound may influence glucose metabolism, lipid profiles, and adipose tissue function. Researchers explore its effects on insulin sensitivity and metabolic pathways .
Drug Delivery Systems
The compound’s adamantane core provides a stable scaffold for drug delivery. Scientists investigate its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects. By conjugating it with therapeutic agents, researchers aim to improve treatment efficacy .
Photodynamic Therapy (PDT)
PDT combines light and photosensitizers to selectively destroy cancer cells. Our compound’s photochemical properties make it an intriguing candidate for PDT. Researchers explore its potential in localized cancer treatment, leveraging its ability to generate reactive oxygen species upon light activation .
Other Applications
Beyond the mentioned fields, ongoing research investigates additional applications. These include antimicrobial properties, enzyme inhibition, and potential use in materials science. As our understanding grows, we may uncover even more exciting uses for this compound .
Eigenschaften
IUPAC Name |
N-[4-[(Z)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-31-24-9-2-18(3-10-24)4-11-25(29)22-5-7-23(8-6-22)28-26(30)27-15-19-12-20(16-27)14-21(13-19)17-27/h2-11,19-21H,12-17H2,1H3,(H,28,30)/b11-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXAWHFQYXQSKX-WCIBSUBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-N-(4-((Z)-3-(4-methoxyphenyl)acryloyl)phenyl)adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Benzyl-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2828990.png)





![2-Bromo-5-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2829004.png)


![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2829008.png)
![Methyl 4-chloro-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2829009.png)
